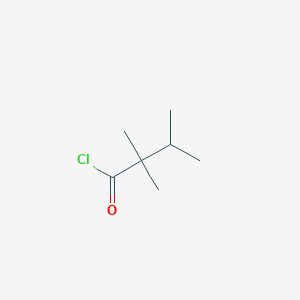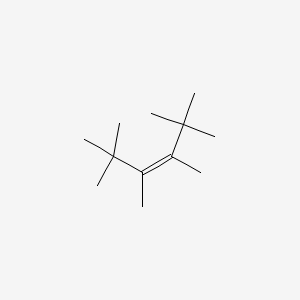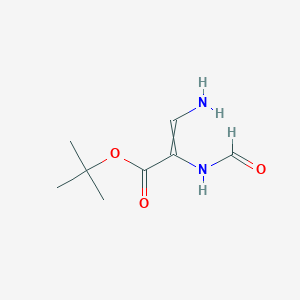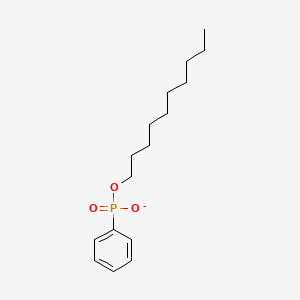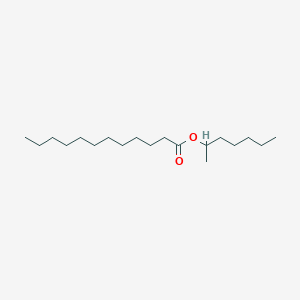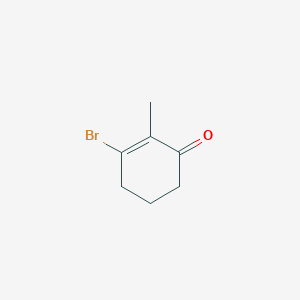
2-Cyclohexen-1-one, 3-bromo-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-bromo-2-methyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a bromine atom and a methyl group attached to the cyclohexene ring. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-bromo-2-methyl- can be synthesized through several methods. One common approach involves the bromination of 3-methyl-2-cyclohexen-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the cyclohexene ring.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3-bromo-2-methyl- may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-bromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid.
Oxidation: Chromium trioxide (CrO3) in acetic acid or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted cyclohexenones.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 3-bromo-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-bromo-2-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the bromine atom.
Cyclohex-2-en-1-one: Lacks both the bromine and methyl groups.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Contains additional substituents on the cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one, 3-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
56671-83-1 |
|---|---|
Molecular Formula |
C7H9BrO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
3-bromo-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c1-5-6(8)3-2-4-7(5)9/h2-4H2,1H3 |
InChI Key |
NSHUYSGRDDFOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


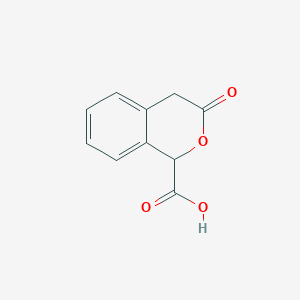


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
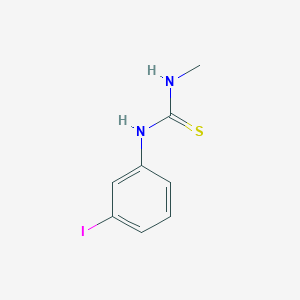
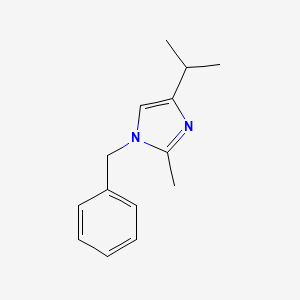
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
